Refametinib

Kinase Selectivity Off-Target Profiling Allosteric Inhibition

Choose Refametinib for its unique clinical validation in RAS-mutant HCC models with sorafenib synergy—a genotype-indication pairing not robustly established for other MEK inhibitors. Its allosteric binding mode and >100-fold selectivity for MEK1/2 over 205 kinases ensure clean phenotype attribution in phosphoproteomics and CRISPR screens. The ~16-hr plasma half-life provides a balanced pharmacokinetic profile: sustained target engagement via BID dosing, yet rapid washout compared to trametinib (~4 days). Demonstrated activity in sorafenib-resistant HCC models makes this the definitive tool for overcoming acquired resistance.

Molecular Formula C19H20F3IN2O5S
Molecular Weight 572.3 g/mol
CAS No. 923032-37-5
Cat. No. B612215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRefametinib
CAS923032-37-5
SynonymsRDEA119;  RDEA-119;  RDEA 119;  BAY 869766;  BAY-69766;  BAY869766;  BAY 86 9766;  BAY 86-9766;  BAY86-9766;  BAY 869766
Molecular FormulaC19H20F3IN2O5S
Molecular Weight572.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F
InChIInChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1
InChIKeyRDSACQWTXKSHJT-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Refametinib (CAS 923032-37-5): A Highly Selective Allosteric MEK1/2 Inhibitor with a Differentiated PK Profile and Preferential Utility in RAS-Mutant HCC


Refametinib (RDEA119, BAY 86-9766) is a synthetic organic small molecule that functions as a potent, non-ATP competitive, allosteric inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2), key nodes in the RAS/RAF/MEK/ERK signaling pathway commonly dysregulated in human cancers [1]. It demonstrates high selectivity for MEK1/2 over a broad panel of 205 kinases (>100-fold selectivity) [2] and is orally bioavailable, exhibiting a plasma half-life of approximately 16 hours in patients with advanced solid tumors [3]. The compound is actively investigated in phase II clinical trials for hepatocellular carcinoma (HCC) in combination with sorafenib, with a specific focus on patients harboring RAS mutations [4].

Why Refametinib Cannot Be Casually Substituted with Other MEK Inhibitors: Evidence-Based Differentiation


While multiple MEK inhibitors share the same nominal target (MEK1/2), they exhibit profound differences in binding mode (allosteric vs. ATP-competitive), kinase selectivity profiles, pharmacokinetic half-lives, and clinical combination strategies that directly impact therapeutic window and indication-specific efficacy [1]. For instance, trametinib demonstrates superior potency in certain in vitro models but carries a significantly longer half-life (~4 days) that complicates dose adjustments and toxicity management [2]. Conversely, selumetinib has a shorter half-life (~7.5 hours) requiring more frequent dosing [3]. Refametinib occupies a distinct intermediate pharmacokinetic niche (~16 hours) and has demonstrated a unique clinical signal in combination with sorafenib for RAS-mutant hepatocellular carcinoma—a specific genotype-indication pairing not robustly established for all MEK inhibitors [4]. Therefore, generic class-level substitution without consideration of these quantitative differentiators risks compromising both experimental reproducibility and clinical translation.

Quantitative Differentiation of Refametinib vs. Key MEK Inhibitor Comparators


Kinase Selectivity: >100-Fold Selectivity for MEK Over 205 Off-Target Kinases

In a comprehensive kinase selectivity panel comprising 205 enzymes tested at 10 μM, refametinib exhibited greater than 100-fold selectivity for MEK1/2 over all other kinases evaluated [1]. This level of selectivity is attributed to its unique allosteric binding mode, which targets a pocket adjacent to the ATP-binding site rather than the highly conserved ATP pocket itself. While direct head-to-head selectivity data against all other MEK inhibitors in identical panel formats are not uniformly available, this level of kinome-wide selectivity is a defining characteristic of the compound and a critical differentiator from less selective MEK inhibitors or ATP-competitive agents.

Kinase Selectivity Off-Target Profiling Allosteric Inhibition

Pharmacokinetic Half-Life: 16 Hours for Refametinib vs. 7.5 Hours for Selumetinib vs. ~4 Days for Trametinib

In a Phase I study of refametinib combined with sorafenib in patients with advanced solid tumors, refametinib demonstrated a plasma half-life of approximately 16 hours at the maximum tolerated dose (MTD) of 50 mg BID, with near-dose proportional pharmacokinetics and less than 2-fold accumulation after multiple dosing [1]. In contrast, published data for selumetinib indicate a mean terminal elimination half-life of about 7.5 hours [2], while trametinib exhibits an exceptionally long half-life of approximately 4 days (range 3.9–4.8 days) [3]. This intermediate half-life for refametinib may offer a favorable balance between maintaining target engagement and allowing rapid clearance in the event of toxicity.

Pharmacokinetics Half-Life Dosing Schedule

Combination Efficacy with Sorafenib in RAS-Mutant HCC: Median OS 12.7 Months vs. 5.8 Months for Refametinib Monotherapy

In a pair of Phase II proof-of-concept studies in patients with RAS-mutated hepatocellular carcinoma (HCC), the combination of refametinib (50 mg BID) plus sorafenib (400 mg BID) achieved a median overall survival (OS) of 12.7 months, compared to 5.8 months for refametinib monotherapy at the same dose [1]. The overall response rate (ORR) was 6.3% for the combination versus 0% for monotherapy. This survival benefit was observed specifically in the RAS-mutant subpopulation (identified via BEAMing ctDNA analysis), highlighting the genotype-dependent utility of this specific combination regimen.

Hepatocellular Carcinoma Combination Therapy RAS Mutation

Preclinical Synergy with Sorafenib in HCC: Strong Synergistic Suppression of Tumor Cell Proliferation

In preclinical models of hepatocellular carcinoma, refametinib (BAY 86-9766) demonstrated strong synergy with sorafenib in suppressing tumor cell proliferation and inhibiting ERK phosphorylation [1]. The combination also inhibited the Wnt/β-catenin pathway and suppressed tumor growth in both naïve and sorafenib-resistant HCC xenograft models [2]. While synergy quantification (e.g., combination index) is not explicitly reported in the available abstracts, the term 'strongly synergistic' is applied consistently across multiple peer-reviewed studies, and the combination uniquely abrogated the compensatory upregulation of MEK phosphorylation observed with refametinib monotreatment [1].

Drug Synergy HCC Xenograft Combination Index

Biochemical Potency: MEK1 IC50 of 19 nM vs. Selumetinib IC50 of 14 nM

In in vitro enzyme inhibition assays, refametinib inhibits MEK1 with an IC50 of 19 nM and MEK2 with an IC50 of 47 nM, acting through a non-ATP competitive, allosteric mechanism . For comparison, selumetinib (AZD6244), another allosteric MEK1/2 inhibitor, is reported to have an MEK1 IC50 of 14 nM [1]. While selumetinib exhibits modestly greater biochemical potency on MEK1 in this assay format, the clinical relevance of this difference is not established, and refametinib's distinct pharmacokinetic and selectivity profile may offer offsetting advantages depending on the experimental context.

IC50 MEK1 Inhibition Enzyme Assay

High-Impact Application Scenarios for Refametinib Based on Differentiated Evidence


Preclinical In Vivo Efficacy Studies in RAS-Mutant Hepatocellular Carcinoma Models Requiring Sorafenib Combination

Refametinib is optimally deployed in murine xenograft or orthotopic models of HCC harboring RAS mutations (e.g., NRAS-amplified HepG2, Hep3B), where it is dosed orally at 15–25 mg/kg in combination with sorafenib (10–30 mg/kg) to recapitulate the synergistic antitumor effects observed clinically [1]. This scenario leverages the compound's unique clinical validation in RAS-mutant HCC and its established synergy with sorafenib. Alternative MEK inhibitors lack comparable clinical data in this specific genotype-indication pairing [2].

Pharmacokinetic/Pharmacodynamic Studies Requiring an Intermediate Half-Life MEK Inhibitor for Dosing Flexibility

In experimental designs where target engagement must be maintained but rapid washout is desirable for toxicity management or combination scheduling, refametinib's ~16-hour half-life offers a balanced profile distinct from the very long half-life of trametinib (~4 days) and the very short half-life of selumetinib (~7.5 hours) [1]. This intermediate PK characteristic facilitates BID dosing in preclinical models while avoiding prolonged systemic exposure that could confound combination studies [2].

Kinase Selectivity Profiling and Off-Target Minimization Studies

For experiments where confounding off-target kinase inhibition must be rigorously minimized—such as phosphoproteomics, CRISPR screens, or toxicogenomics—refametinib's >100-fold selectivity for MEK1/2 over a panel of 205 kinases provides a cleaner pharmacological tool than less selective MEK inhibitors or ATP-competitive agents [1]. This high selectivity supports confident attribution of observed phenotypes to MEK pathway inhibition rather than polypharmacology [2].

Combination Therapy Development with Sorafenib for Resistant HCC

Refametinib plus sorafenib has demonstrated activity in preclinical models of sorafenib-resistant HCC, where the combination suppresses Wnt/β-catenin signaling and inhibits tumor growth regardless of β-catenin mutational status [1]. This scenario is particularly relevant for translational studies aimed at overcoming acquired resistance to first-line sorafenib therapy, a clinical challenge not adequately addressed by all MEK inhibitors [2].

Technical Documentation Hub

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